

The Computational Pipeline: From Static Posing to Dynamic Validation

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Compound of Interest

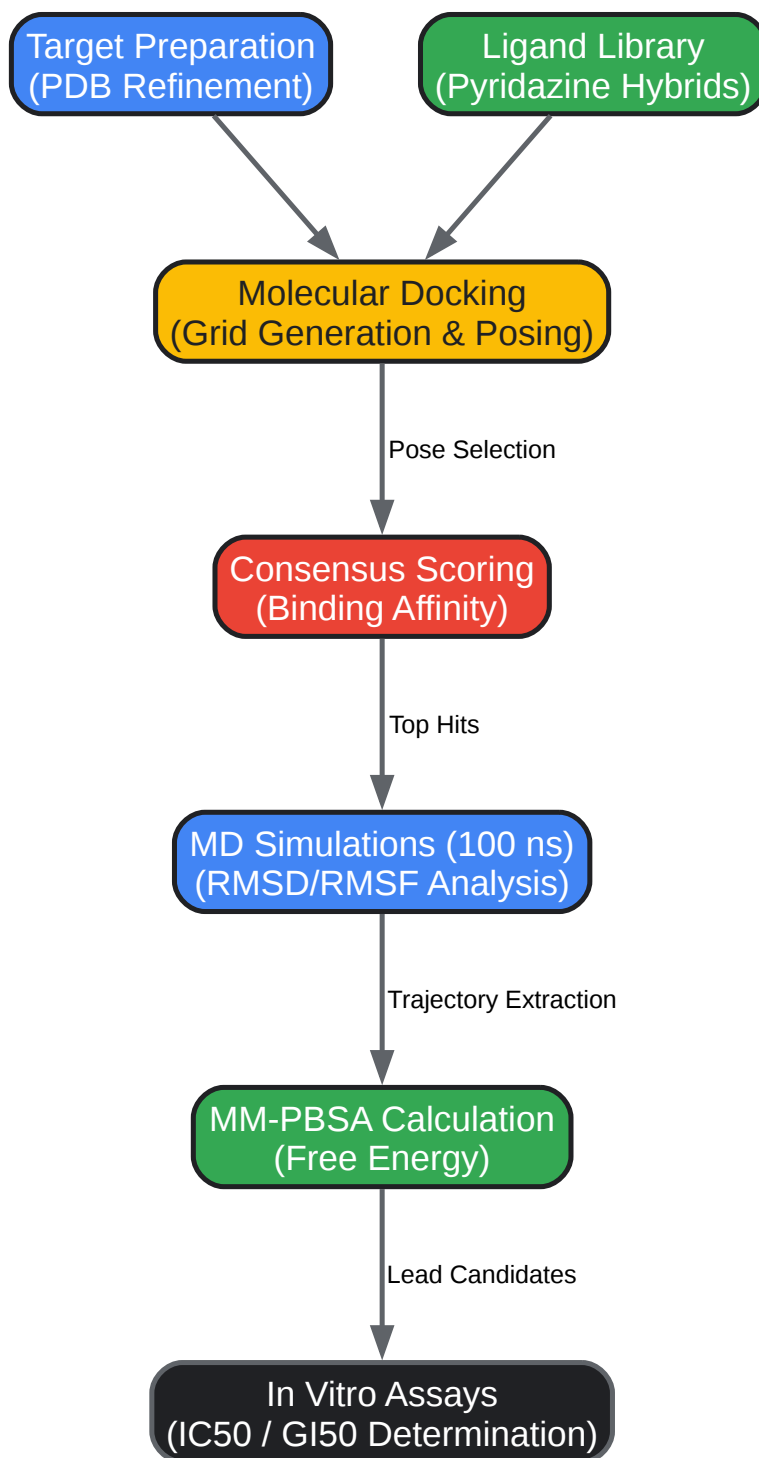
Compound Name: *Methyl 6-(butylamino)pyridazine-3-carboxylate*

CAS No.: *142054-67-9*

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Static molecular docking provides a rapid consensus of spatial fit, but it often fails to account for explicit solvent effects and the dynamic conformational entropy of the protein-ligand complex. To resolve false positives, modern SBDD relies on a coupled Docking-to-Molecular Dynamics (MD) pipeline. By applying Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations to MD trajectories, we obtain a thermodynamically rigorous binding free energy (ΔG_{bind}) that accurately predicts in vitro efficacy[1].



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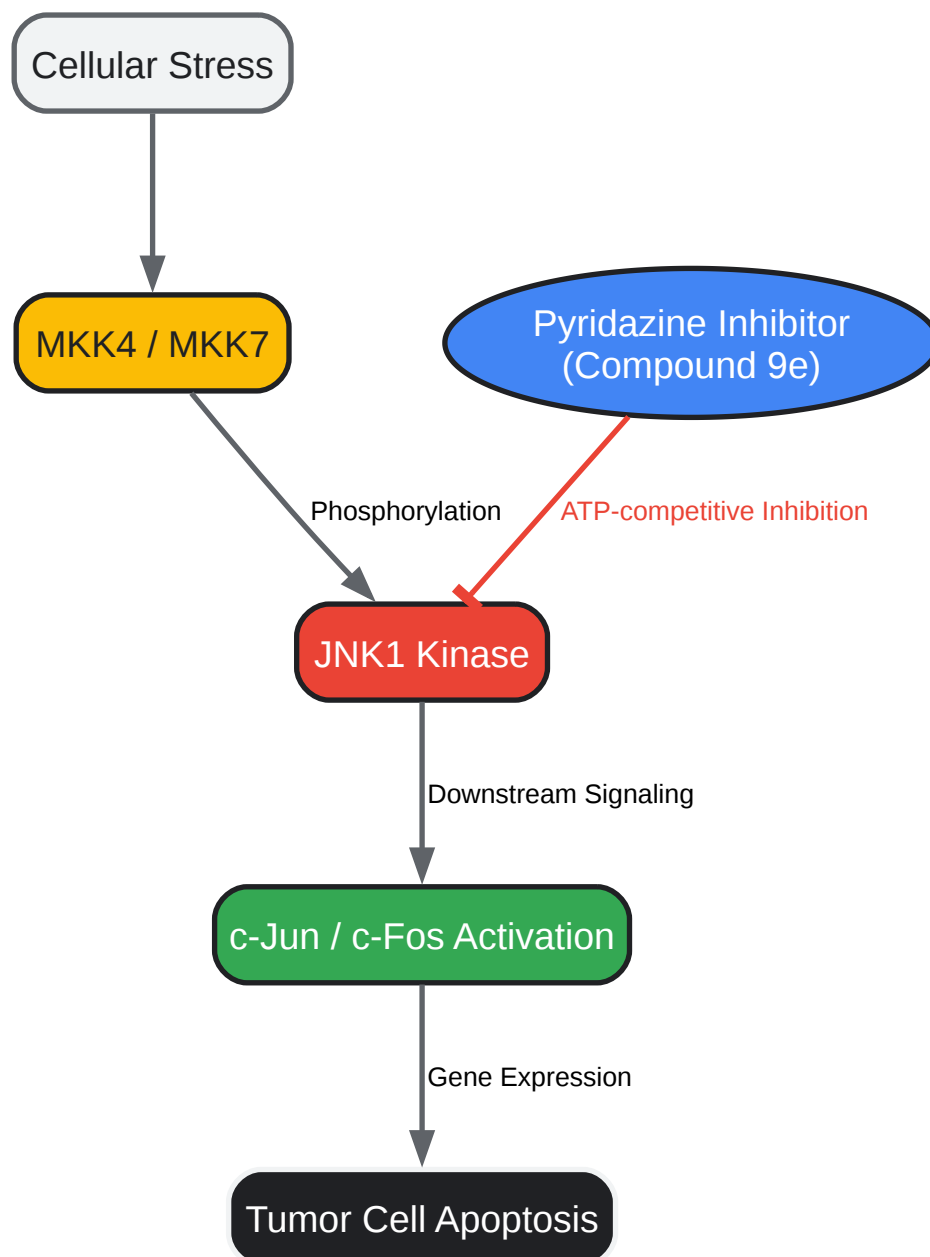
Caption: Workflow for comparative docking and MD simulation of pyridazine inhibitors.

Comparative Efficacy: Target-Specific Case Studies

Case Study A: 3,6-Disubstituted Pyridazines Targeting the JNK1 Pathway

The c-Jun N-terminal kinase 1 (JNK1) is a critical node in stress-induced apoptosis and tumor progression. Recent scaffold-hopping strategies have hybridized the pyridazine ring with fluorophenyl groups to target the ATP-binding pocket of JNK1[2].

Causality of Design: The pyridazine core mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region, while the 4-fluorophenyl group occupies the hydrophobic specificity pocket, granting high JNK1 selectivity. Compound 9e demonstrated exceptional capability in downregulating JNK1 gene expression and curbing the phosphorylation of downstream targets like c-Jun and c-Fos[2].



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Caption: Mechanism of JNK1 pathway inhibition by 3,6-disubstituted pyridazine derivatives.

Case Study B: Pyrazole-Pyridazine Hybrids as Selective COX-2 Inhibitors

Hybrid-based design merges multiple pharmacophores to overcome resistance and off-target toxicity. In a comparative study, pyrazole-pyridazine hybrids were evaluated against RAW264.7 macrophages for anti-inflammatory potential[3].

Causality of Design: The pyrazole moiety drives COX-2 selectivity (similar to the clinical standard, Celecoxib), while the pyridazine ring enhances aqueous solubility and provides supplementary dipole interactions within the cyclooxygenase channel. Trimethoxy derivatives 5f and 6f outperformed standard benchmarks, demonstrating higher COX-2 inhibitory action than Celecoxib[3].

Table 1: Comparative In Vitro Performance of Pyrazole-Pyridazine Hybrids against COX-2[3]

Compound	Structural Feature	COX-2 IC50 (µM)	Target Profile	Anti-inflammatory Action
5f	Trimethoxy-pyrazole-pyridazine	1.50	COX-2 Selective	Potent reduction of TNF-α, IL-6, NO
6f	Trimethoxy-pyrazole-pyridazine	1.15	COX-2 Selective	Potent reduction of TNF-α, IL-6, NO
6e	Bromo-pyrazole-pyridazine	Comparable to standard	COX-2 Selective	Moderate cytokine inhibition
Celecoxib	Pyrazole (Control)	> 1.50 (Assay specific)	COX-2 Selective	Standard baseline

Case Study C: DNA Binding and Antiproliferative Activity

Beyond kinases and enzymes, pyridazine derivatives exhibit direct antiproliferative behavior by intercalating or binding to the minor groove of DNA. A 100 ns MD simulation of pyridazine derivative R67 against DNA (PDB ID: 6BNA) revealed highly stable simulation behavior with minimal receptor fluctuation[1].

Table 2: Binding Free Energy and Antiproliferative Activity (MCF7 Cell Line)[1][4]

Compound	Target PDB	Free Binding Energy (kJ/mol)	GI50 (μ M)
R45	DNA (6BNA)	Not reported	20.1
R60	DNA (6BNA)	Not reported	29.7
R67	DNA (6BNA)	-42.683	11.6
R70	DNA (6BNA)	Not reported	31.5
Adriamycin	Control	N/A	48.4

Note: R67 demonstrated the most marked GI50 value, correlating perfectly with its highly favorable MM-PBSA free binding energy[1][4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of artifactual data.

Protocol 1: Rigorous MD Simulation & MM-PBSA Workflow (GROMACS)

- System Solvation & Ionization: Place the docked protein-ligand complex in a dodecahedron box and solvate with the TIP3P water model. Neutralize the system by adding Na⁺/Cl⁻ ions to a physiological concentration of 0.15 M.
 - Causality: Proteins do not exist in a vacuum. Proper solvation and ionic strength prevent electrostatic artifacts and artificial unfolding.
- Energy Minimization: Execute a steepest-descent minimization (max 50,000 steps).
 - Self-Validation Check: The maximum force (F_{max}) must drop below 1000 kJ/mol/nm. If it does not, the static docking pose contains severe steric clashes and must be rebuilt.

- Equilibration (NVT & NPT): Run 100 ps of NVT (constant volume/temperature) to stabilize the system at 300K using a modified Berendsen thermostat, followed by 100 ps of NPT (constant pressure/temperature) to stabilize pressure at 1 bar.
 - Self-Validation Check: Plot temperature and pressure trajectories. They must show stable, horizontal oscillations. Drifts indicate a failing thermostat/barostat.
- Production Run (100 ns): Remove position restraints and run the simulation.
 - Self-Validation Check: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone. The RMSD must plateau (typically within 10-20 ns). A continuously rising RMSD indicates an unstable, non-equilibrated system.
- MM-PBSA Calculation: Extract frames from the final 20 ns (the stable plateau) to calculate the binding free energy (ΔG_{bind}), factoring in polar and non-polar solvation energies^[1].

Protocol 2: In Vitro Kinase/Enzyme Inhibition Assay

- Reagent Preparation: Prepare the recombinant target enzyme (e.g., JNK1 or COX-2) in a HEPES-buffered saline solution containing 0.01% Tween-20 to prevent non-specific plastic binding.
- Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyridazine inhibitor in 100% DMSO.
 - Causality: A 10-point curve ensures sufficient data points across the inflection zone for an accurate, non-ambiguous IC₅₀ calculation.
- Incubation & Reaction: Transfer the compound to the assay plate (final DMSO concentration $\leq 1\%$). Add the enzyme and pre-incubate for 15 minutes to allow binding equilibrium. Initiate the reaction by adding the substrate (e.g., ATP and peptide substrate for JNK1).
- Detection & Normalization: Quench the reaction and read the luminescence/fluorescence signal.
 - Self-Validation Check: Calculate the Z'-factor using positive (fully inhibited) and negative (vehicle only) controls. The Z'-factor must be > 0.5 . If $Z' < 0.5$, the assay window is too

narrow or noisy, and the plate must be rejected.

Conclusion

The comparative analysis of pyridazine derivatives reveals their versatility as high-affinity inhibitors across diverse targets, from COX-2 to JNK1 and direct DNA intercalation. By coupling structure-based hybridization (e.g., pyrazole-pyridazine fusions) with rigorous, self-validating computational and in vitro workflows, researchers can systematically eliminate false positives and accelerate the optimization of this privileged scaffold.

References

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- Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: RSC Publishing URL
- Title: Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives Source: ResearchGate URL
- Title: Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Derivatives (Impactfactor Journal Version)

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